molecular formula C10H17N3S B13289138 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine

Cat. No.: B13289138
M. Wt: 211.33 g/mol
InChI Key: GSMCONBXUOTOPX-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine is a heterocyclic compound that contains a thiazole ring, a pyrrolidine ring, and an amine group. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and amine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thioamide with α-haloketone can yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce anticancer activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

1-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-amine

InChI

InChI=1S/C10H17N3S/c1-8(10-11-4-6-14-10)12-9-3-5-13(2)7-9/h4,6,8-9,12H,3,5,7H2,1-2H3

InChI Key

GSMCONBXUOTOPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NC2CCN(C2)C

Origin of Product

United States

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